3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;methylimino(sulfanylidene)methane is a complex organic compound known for its unique structural properties and diverse applications. This compound is often referred to in scientific literature due to its significant role in various fields, including chemistry, biology, and medicine. It is commonly used as a fluorescent tracer and has applications in dye lasers, forensics, and medical diagnostics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, starting with the preparation of the benzofuran and xanthene moieties. The reaction typically involves the condensation of resorcinol with phthalic anhydride under acidic conditions to form fluorescein. This intermediate is then further reacted with thiourea to introduce the methylimino(sulfanylidene) group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include halogenated derivatives, nitro compounds, and various substituted fluoresceins. These derivatives have enhanced fluorescence properties and are used in specialized applications .
Wissenschaftliche Forschungsanwendungen
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry for cell labeling and tracking.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in dye lasers and as a tracer in environmental studies
Wirkmechanismus
The compound exerts its effects primarily through its fluorescent properties. When exposed to light, it absorbs energy and re-emits it at a different wavelength, making it useful for imaging and detection purposes. The molecular targets include cellular components such as proteins and nucleic acids, which can be labeled and visualized using this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorescein: A closely related compound with similar fluorescent properties.
Eosin B: Another xanthene dye with applications in biological staining.
Rhodamine B: A fluorescent dye used in various imaging techniques
Uniqueness
3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its specific structural configuration, which imparts distinct fluorescence characteristics. Its ability to form stable complexes with various biomolecules makes it particularly valuable in scientific research and medical diagnostics .
Eigenschaften
Molekularformel |
C22H15NO5S |
---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;methylimino(sulfanylidene)methane |
InChI |
InChI=1S/C20H12O5.C2H3NS/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-3-2-4/h1-10,21-22H;1H3 |
InChI-Schlüssel |
QRQQVJDEAPQYJW-UHFFFAOYSA-N |
Kanonische SMILES |
CN=C=S.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.